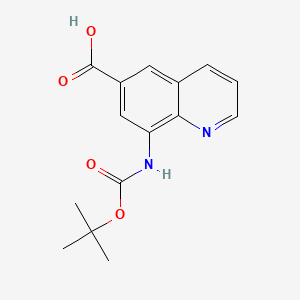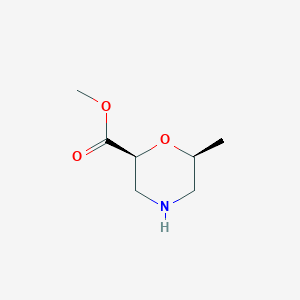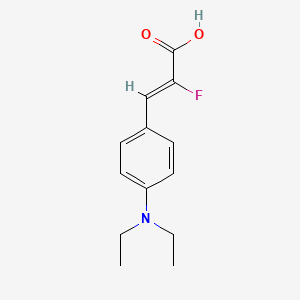
3-(4-(Diethylamino)phenyl)-2-fluoroacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a fluoropropenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions to form the diethylamino phenyl intermediate.
Introduction of the Fluoropropenoic Acid Moiety: The intermediate is then reacted with a fluorinated propenoic acid derivative under specific conditions to introduce the fluoropropenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the fluoropropenoic acid moiety can participate in various biochemical reactions. These interactions can lead to modulation of cellular processes and therapeutic effects.
相似化合物的比较
Similar Compounds
- (2Z)-3-[4-(dimethylamino)phenyl]-2-fluoroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-chloroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-bromoprop-2-enoic acid
Uniqueness
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
属性
分子式 |
C13H16FNO2 |
|---|---|
分子量 |
237.27 g/mol |
IUPAC 名称 |
(Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-3-15(4-2)11-7-5-10(6-8-11)9-12(14)13(16)17/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9- |
InChI 键 |
MVFYGXXODFZGBY-XFXZXTDPSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)O)\F |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
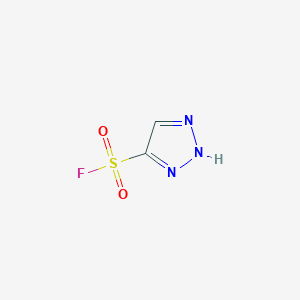
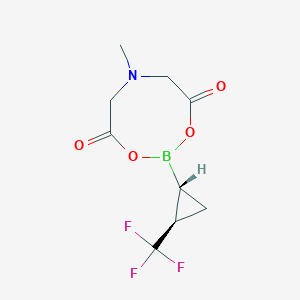
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)

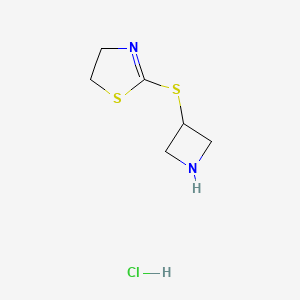
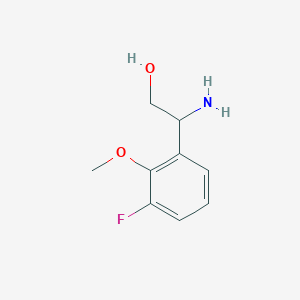

![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)


